tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate
Description
tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core saturated with eight hydrogen atoms (octahydro) and functionalized with a 2-oxo group and a tert-butyl carbamate moiety at position 6. The tert-butyl group enhances solubility and serves as a protective group during synthetic processes, while the 2-oxo group introduces a reactive ketone site for further derivatization .
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-10(15)13-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
UNUGNCLUUCHAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)NC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by functionalization to introduce the tert-butyl ester and the oxo group. Key steps may include cyclization reactions, protection and deprotection steps, and selective oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion of existing functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups or other lower oxidation states.
Substitution: Replacement of functional groups with other substituents, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity profile make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate are compared below with five closely related derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-c]pyridine Derivatives
Key Observations:
Functional Group Influence: The 2-oxo group in the target compound and cis-299 introduces reactivity distinct from non-oxo analogs like the (3aR,7aR) derivative .
Stereochemical Variations :
- Stereochemistry significantly impacts molecular conformation. For example, the (3aR,7aR) configuration in ’s compound lacks the 2-oxo group but shares a saturated backbone, making it a less polar analog .
Synthetic Accessibility :
- Gold-catalyzed methods (e.g., for 7c ) achieve moderate yields (56%), while palladium-mediated cross-couplings (as in ) require stringent conditions but enable spirocyclic diversification .
Commercial Availability :
- Derivatives like the (3aR,7aR) isomer and tetrahydro version are marketed as building blocks with high purity (98%) but vary widely in cost (e.g., €508.00/g for the tetrahydro variant) .
Research Implications
The tert-butyl carbamate group and pyrrolo-pyridine core make these compounds versatile intermediates in drug discovery. The 2-oxo derivative’s ketone group is pivotal for forming Schiff bases or undergoing nucleophilic additions, enabling targeted modifications. Stereochemical differences (e.g., cis-299 vs. ’s compound) highlight the need for enantioselective synthesis to optimize bioactivity . Future studies should explore the target compound’s pharmacokinetic properties and catalytic applications in asymmetric synthesis.
Biological Activity
tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate (CAS: 1936059-34-5) is a compound belonging to the class of pyrrolopyridines. This compound has garnered attention due to its potential biological activities, including its role in medicinal chemistry and as a building block in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O3, with a molecular weight of 234.26 g/mol. Its structure features a pyrrolidine ring fused to a pyridine ring, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.26 g/mol |
| CAS Number | 1936059-34-5 |
| Purity | 97% |
Biological Activity
Research on the biological activity of this compound has indicated several potential pharmacological effects:
Antimicrobial Activity
Studies have shown that compounds similar to tert-butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine derivatives exhibit antimicrobial properties. For instance, derivatives of pyrrolopyridines have been evaluated for their effectiveness against various bacterial strains, indicating a promising avenue for further exploration in antibiotic development.
Anticancer Potential
Research indicates that pyrrolopyridine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that certain modifications to the pyrrolopyridine structure can enhance cytotoxicity against cancer cell lines. This suggests that this compound may possess similar properties, warranting further investigation into its mechanisms of action.
Neuroprotective Effects
Some studies suggest that compounds within this class may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated a series of pyrrolopyridine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the carboxylate position significantly enhanced antibacterial activity compared to non-modified analogs. -
Cytotoxicity Assays :
In vitro assays conducted on various cancer cell lines revealed that certain derivatives of pyrrolopyridines exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects. Further structural optimization could lead to more potent anticancer agents. -
Neuroprotection :
Research focusing on the neuroprotective properties of pyrrolopyridine derivatives highlighted their potential in reducing neuronal apoptosis in models of oxidative stress. Compounds were tested for their ability to prevent cell death induced by reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
